![molecular formula C11H15NO2 B1430746 Methyl 2-amino-2-(2,6-dimethylphenyl)acetate CAS No. 1566022-93-2](/img/structure/B1430746.png)
Methyl 2-amino-2-(2,6-dimethylphenyl)acetate
Overview
Description
“Methyl 2-amino-2-(2,6-dimethylphenyl)acetate” is a chemical compound with the CAS Number: 1566022-93-2 . It has a molecular weight of 193.25 and is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point or density were not found in the retrieved data.Scientific Research Applications
Pharmaceutical Synthesis
Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to chemical modifications, leading to the creation of diverse medicinal agents. For instance, it can be used in the synthesis of dihydropyridine derivatives, which are crucial in the treatment of cardiovascular diseases due to their calcium channel blocking activity .
Material Science
In material science, this compound’s derivatives can be utilized to develop new materials with potential electronic or photonic properties. The presence of the dimethylphenyl group can contribute to the thermal stability and rigidity of the resulting materials, which is essential for high-performance applications .
Chemical Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. It can undergo various reactions, including condensation and cyclization, to form heterocyclic compounds that are prevalent in many chemical industries .
Biological Research
The amino and ester functional groups in Methyl 2-amino-2-(2,6-dimethylphenyl)acetate make it a valuable reagent in bioconjugation studies. It can be used to attach biomolecules to surfaces or other large molecules, aiding in the study of biological interactions and processes .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods. They can help in the quantification and identification of substances within complex mixtures due to their unique chromatographic behaviors .
Neuroscience Research
Methyl 2-amino-2-(2,6-dimethylphenyl)acetate has been noted for its central nervous system activity. It is structurally similar to Methylphenidate, a known stimulant used to treat ADHD, suggesting potential applications in neuroscience research related to attention and cognitive disorders.
Agricultural Chemistry
The structural motif of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate is found in various agrochemicals. It can be used to synthesize compounds with potential use as pesticides or herbicides, contributing to the protection of crops and yield enhancement .
Environmental Science
In environmental science, this compound can be employed in the synthesis of chemical sensors or indicators. These sensors can detect pollutants or changes in environmental conditions, providing valuable data for ecological monitoring and assessment .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate are currently unknown
Mode of Action
It is known that the compound can participate in various chemical reactions, such as nucleophilic substitution and oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-amino-2-(2,6-dimethylphenyl)acetate . .
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-2-(2,6-dimethylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-5-4-6-8(2)9(7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOZHJJAWOSTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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